molecular formula C20H14NO4 B1142045 Chelerythrine chloride mixt. with sanguinarine chloride CAS No. 112025-60-2

Chelerythrine chloride mixt. with sanguinarine chloride

Cat. No.: B1142045
CAS No.: 112025-60-2
M. Wt: 332.334
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Description

Molecular Architecture and Isomeric Forms

Chelerythrine chloride (C₂₁H₁₈ClNO₄) and sanguinarine chloride (C₂₀H₁₄ClNO₄) are quaternary benzophenanthridine alkaloids distinguished by their polycyclic aromatic frameworks and charged iminium groups. Both compounds share a four-ring benzophenanthridine core but differ in substituent patterns (Figure 1):

  • Chelerythrine chloride contains two methoxy groups at positions 1 and 2 and a methyl group at position 12.
  • Sanguinarine chloride lacks the methyl group at position 12 but features an additional oxygen atom in its dioxolo ring system.

Table 1: Molecular characteristics of chelerythrine and sanguinarine chlorides

Property Chelerythrine Chloride Sanguinarine Chloride
Molecular formula C₂₁H₁₈ClNO₄ C₂₀H₁₄ClNO₄
Molecular weight (g/mol) 383.83 367.78
IUPAC name 1,2-Dimethoxy-12-methyl-dioxolo[4',5':4,5]benzo[1,2-c]phenanthridin-12-ium chloride 13-Methyl-benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium chloride

Both alkaloids exhibit pH-dependent isomeric forms :

  • Iminium form : Dominates at acidic to neutral pH (1–6.5), characterized by a planar, positively charged quaternary nitrogen.
  • Alkanolamine form : Prevails at alkaline pH (8.5–11), featuring a neutral, non-planar structure with a hydroxyl group replacing the iminium charge.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallography reveals distinct binding modes of these compounds with biological targets. Chelerythrine chloride adopts a non-classical intercalation geometry when complexed with DNA d(CGTACG), stacking between six-base-pair segments via π-π interactions (PDB: 4D9Y). Sanguinarine chloride exhibits similar intercalation but induces greater DNA distortion due to its smaller methyl substitution (PDB: 3NX5).

Table 2: Crystallographic parameters

Parameter Chelerythrine-DNA Complex Sanguinarine-DNA Complex
Space group P32 P32
Unit cell dimensions a=30.23 Å, c=119.25 Å a=30.24 Å, c=119.30 Å
Binding site Six-base intercalation Six-base intercalation
Key interactions π-π stacking, van der Waals Hydrogen bonding, electrostatic

Conformational flexibility arises from:

  • Methoxy group rotation in chelerythrine, enabling adaptive binding to hydrophobic pockets.
  • Dioxolo ring puckering in sanguinarine, which modulates solvent accessibility.

Properties

IUPAC Name

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO4.C20H14NO4.2ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;;/h4-10H,11H2,1-3H3;2-8H,9-10H2,1H3;2*1H/q2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMMBJRQHHXEHN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052850
Record name Sanguinarine chloride mixt. with chelerythrine chloride
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Molecular Weight

751.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

112025-60-2
Record name [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-, chloride, mixt. with 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride
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Record name Chelerythrine chloride mixture with sanguinarine chloride
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Record name Sanguinarine chloride mixt. with chelerythrine chloride
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Record name [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-, chloride, mixt. with 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chelerythrine and sanguinarine can be synthesized through various chemical routes. One common method involves the extraction of these alkaloids from plant sources followed by purification. The extraction process typically involves the use of organic solvents such as methanol or ethanol. After extraction, the compounds are purified using techniques like column chromatography .

Industrial Production Methods

Industrial production of chelerythrine and sanguinarine involves large-scale extraction from plant materials. The plants are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting extract is purified to isolate the desired alkaloids. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Chelerythrine and sanguinarine undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecules, such as methoxy and hydroxyl groups .

Common Reagents and Conditions

Common reagents used in the reactions of chelerythrine and sanguinarine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of chelerythrine and sanguinarine depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions can yield dihydro derivatives .

Scientific Research Applications

Chemical Applications

Probes in Chemical Reactions
Chelerythrine chloride and sanguinarine chloride are utilized as probes in chemical reactions to study reaction mechanisms and kinetics. Their unique structural properties allow researchers to investigate complex chemical processes, making them valuable tools in synthetic organic chemistry.

Biological Research

Cell Signaling and Apoptosis
Research indicates that these compounds significantly influence cell signaling pathways and apoptosis. They are known to induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent cell death. Studies have demonstrated that chelerythrine chloride can activate caspase-3, a critical enzyme in the apoptotic pathway, across various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer (DU-145) .

Cell Cycle Regulation
Both chelerythrine and sanguinarine have been shown to affect the cell cycle. Their ability to induce DNA damage has been documented through assays that reveal increased levels of apoptotic markers in treated cells . This suggests their potential as chemotherapeutic agents targeting rapidly dividing cancer cells.

Medical Applications

Anti-Cancer Properties
The anti-cancer potential of chelerythrine chloride and sanguinarine chloride has been extensively studied. These compounds exhibit cytotoxic effects against various cancer cell lines by disrupting cellular functions and promoting apoptosis. For instance, chelerythrine has demonstrated significant growth inhibition in lung cancer stem cells . Additionally, both alkaloids have shown promise in enhancing the efficacy of existing chemotherapeutic agents .

Antimicrobial Activity
Chelerythrine chloride has been recognized for its antibacterial properties, particularly against resistant bacterial strains. It disrupts bacterial cell membranes and inhibits growth, making it a candidate for developing new antimicrobial agents .

Industrial Applications

Natural Pesticides
The antimicrobial properties of these alkaloids extend to agricultural applications, where they are explored as natural pesticides. Their effectiveness against plant pathogens can contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals.

Data Table: Summary of Biological Activities

Activity TypeChelerythrine ChlorideSanguinarine Chloride
Anti-CancerInduces apoptosis in multiple cancer linesEnhances apoptosis; effective against leukemic cells
AntibacterialDisrupts bacterial membranesEffective against resistant strains
Cell Cycle RegulationAlters cell cycle progressionInduces DNA damage
Mechanism of ActionMitochondrial dysfunction; caspase activationSimilar mechanisms with slight variations

Case Studies

  • Cancer Cell Studies : A study demonstrated that treatment with chelerythrine resulted in significant apoptosis in human breast cancer cells (MCF-7), highlighting its potential as a therapeutic agent .
  • Antimicrobial Efficacy : Research indicated that chelerythrine effectively inhibited the growth of various pathogenic bacteria, showcasing its application as a natural pesticide .
  • Cell Cycle Impact : A comprehensive review summarized the effects of sanguinarine and chelerythrine on cell cycle regulation and apoptosis across different cell lines, suggesting their utility in cancer treatment .

Comparison with Similar Compounds

Table 1: Structural and Bioactive Differences Among Key Alkaloids

Compound Core Structure Key Functional Groups IC50 (Urease Inhibition) Key Activities
Chelerythrine Benzophenanthridine Methoxy (C12) 0.85 µM Anticancer, urease inhibition
Sanguinarine Benzophenanthridine Methylenedioxy (C7, C8) 1.2 µM Antimicrobial, T3SS inhibition
Nitidine chloride Benzophenanthridine Dimethoxy (C8, C9) 1.5 µM Anti-H. pylori
Berberine chloride Protoberberine Dihydroisoquinoline >10 µM Antioxidant, mild enzyme inhibition

Pharmacological Efficacy and Mechanisms

Anticancer Activity

Chelerythrine chloride demonstrates superior activity in downregulating β-catenin and CSC markers (e.g., SOX2, MYC) in non-small cell lung carcinoma (NSCLC) at IC50 values of 2–5 µM, outperforming sanguinarine in spheroid formation and migration assays .

Enzyme Inhibition

  • Urease Inhibition : Chelerythrine exhibits the lowest IC50 (0.85 µM) and Ki (0.72 µM) among benzophenanthridines, attributed to its optimal binding to UreG GTPase . Nitidine and sanguinarine show moderate inhibition (IC50: 1.5 µM and 1.2 µM, respectively), while berberine is ineffective .
  • Glutaminase Inhibition: Chelerythrine and sanguinarine retain activity (IC50: ~3 µM), but norsanguinarine (lacking the iminium bond) loses potency, underscoring the necessity of the charged nitrogen for target interaction .

Separation Efficiency

Deep eutectic solvents (DESs) like ChCl:ethylene glycol (1:2 molar ratio) improve HPLC separation of these alkaloids, achieving symmetrical peaks with a tailing factor <1.5 . High-speed counter-current chromatography (HSCCC) using chloroform-methanol-HCl yields 99.7% pure chelerythrine and sanguinarine from Macleaya cordata .

Biological Activity

Chelerythrine chloride and sanguinarine chloride are two prominent benzophenanthridine alkaloids known for their diverse biological activities, particularly in the fields of medicine and pharmacology. This article explores their mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Overview of Compounds

  • Chelerythrine Chloride : A potent inhibitor of protein kinase C (PKC), it exhibits a wide range of biological activities including anti-inflammatory, antibacterial, and antitumor effects. Its IC50 value for PKC inhibition is approximately 660 nM .
  • Sanguinarine Chloride : Known for its antibacterial properties, sanguinarine also displays significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines and inhibit the growth of bacteria such as Staphylococcus aureus and Aeromonas hydrophila .

Both compounds exert their biological effects through several mechanisms:

  • Induction of Apoptosis : Chelerythrine and sanguinarine can trigger programmed cell death in cancer cells. For instance, chelerythrine has been shown to elevate reactive oxygen species (ROS) levels, leading to endoplasmic reticulum (ER) stress and subsequent necroptosis in gastric cancer cells .
  • Antibacterial Activity : Sanguinarine exhibits a strong antibacterial effect against resistant strains of bacteria by disrupting cell membrane integrity and inhibiting biofilm formation .
  • Inhibition of Protein Kinase C : Chelerythrine acts as a competitive inhibitor of PKC, affecting various signaling pathways involved in cell proliferation and survival .

Biological Activities

The following table summarizes the key biological activities associated with chelerythrine chloride and sanguinarine chloride:

Activity Chelerythrine Chloride Sanguinarine Chloride
AntitumorYes (IC50 ~ 3.81 µM)Yes (IC50 ~ 1.46 µM)
AntibacterialModerateStrong
Anti-inflammatoryYesYes
Induces ApoptosisYesYes
Inhibits PKCYes (IC50 ~ 660 nM)No

Case Studies

  • Anticancer Effects : A study demonstrated that chelerythrine significantly inhibits the proliferation of gastric cancer cells by inducing necroptosis through ROS generation. The study reported an IC50 value of 3.81 µM for chelerythrine in NCI-N87 gastric cancer cells .
  • Antibacterial Properties : Research indicated that a mixture of chelerythrine and sanguinarine effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The combination showed nearly 100% inhibition at certain concentrations, highlighting its potential as an antibiotic substitute in animal husbandry .
  • DNA Damage Induction : In a study involving primary mouse spleen cells, both chelerythrine and sanguinarine caused a dose-dependent increase in DNA damage, suggesting their cytotoxic effects are more pronounced in leukemic cells compared to normal cells .

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying sanguinarine and chelerythrine in plant extracts?

  • Methodology : Use reversed-phase HPLC with a mobile phase optimized for resolving sanguinarine and chelerythrine. The European Pharmacopoeia recommends a formula to calculate their combined content:
    Content (%)=(A1+A2)×m2×0.1×pA3×m1\text{Content (\%)} = \frac{(A_1 + A_2) \times m_2 \times 0.1 \times p}{A_3 \times m_1}

where A1A_1 (sanguinarine peak area), A2A_2 (chelerythrine peak area), A3A_3 (reference sanguinarine chloride peak area), m1m_1 (sample mass), m2m_2 (reference mass), and pp (purity of reference) are critical parameters. System suitability requires a resolution ≥2.0 between peaks .

Q. How can high-purity sanguinarine and chelerythrine be isolated from crude alkaloid extracts?

  • Methodology : High-speed counter-current chromatography (HSCCC) with a chloroform-methanol-0.2M HCl (4:2:2) solvent system achieves >99.7% purity. Key parameters:

  • Stationary phase: Upper organic layer.
  • Mobile phase: Lower aqueous layer.
  • Flow rate: 8 mL/min; rotation speed: 455 rpm; temperature: 25°C.
  • Yield: 50.5% sanguinarine and 43.5% chelerythrine from 1 g crude extract .

Q. What are the primary pharmacological activities of these alkaloids in vitro?

  • Methodology :

  • Cytotoxicity assays : Use oral cell lines (e.g., S-G gingival epithelial cells, KB carcinoma) and primary cultures. Sanguinarine chloride shows IC₅₀ values 2–5× lower in primary cells than established lines .
  • Protein kinase inhibition : Chelerythrine chloride selectively inhibits PKC (IC₅₀ = 0.66 µM) via competitive ATP-binding site interaction .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data between primary and established cell lines be resolved?

  • Analysis : Primary cells lack adaptive mutations present in immortalized lines, leading to higher sensitivity. Standardize assays using:

  • Cell viability markers : MTT or ATP-based assays.
  • Primary cell validation : Compare ≥3 donor-derived cultures.
  • Mechanistic studies : Assess DNA damage (Comet assay) and apoptosis (Annexin V/PI staining) to confirm consistency across models .

Q. What strategies optimize HSCCC for scalable preparation of these alkaloids?

  • Optimization Framework :

  • Solvent screening : Test polarity (e.g., n-hexane-ethyl acetate-methanol-water gradients) to maximize partition coefficients (K values).
  • Scale-up : Maintain stationary phase retention (>70%) by adjusting flow rates and rotation speeds incrementally.
  • Purity validation : Confirm via UPLC (≥99.7%) and structural NMR (e.g., ¹H NMR: sanguinarine δ 6.8–7.2 ppm aromatic protons) .

Q. How do structural differences between sanguinarine and chelerythrine influence their chromatographic separation?

  • Mechanistic Insight :

  • Chelerythrine : Contains an additional methoxy group, increasing hydrophobicity (logP ≈ 3.2 vs. sanguinarine’s 2.8).
  • Separation : Use silica-based columns with MOF-235@PEG@silica stationary phases, which enhance selectivity via π-π interactions. Resolution improves by 30% compared to amino-modified columns .

Q. What experimental designs address conflicting reports on sanguinarine’s DNA-binding specificity?

  • Methodological Approach :

  • Competitive binding assays : Compare sanguinarine’s affinity for guanosine vs. other nucleotides (e.g., via fluorescence quenching).

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